2,4-Dimethylpent-4-enoic acid
Overview
Description
2,4-Dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O2. It is a methyl-branched fatty acid and is known for its unique structure, which includes a double bond at the fourth carbon and two methyl groups at the second and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylpent-4-enoic acid typically involves the alkylation of a suitable precursor, such as 4-pentenoic acid, with methylating agents. One common method is the reaction of 4-pentenoic acid with methyl iodide in the presence of a strong base like sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield 2,4-dimethylpentanoic acid.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.
Major Products:
Oxidation: Diols, carboxylic acids
Reduction: 2,4-Dimethylpentanoic acid
Substitution: Esters of this compound.
Scientific Research Applications
2,4-Dimethylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2,4-dimethylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating biochemical pathways. For instance, its derivatives might inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved vary based on the derivative and its intended use .
Comparison with Similar Compounds
2,2-Dimethylpent-4-enoic acid: Similar structure but with both methyl groups at the second position.
4-Pentenoic acid: Lacks the methyl groups, making it less branched.
2-Methylpent-4-enoic acid: Contains only one methyl group at the second position.
Uniqueness: 2,4-Dimethylpent-4-enoic acid is unique due to its specific methylation pattern, which influences its reactivity and physical properties. This distinct structure allows for selective reactions and applications that are not possible with its analogs .
Properties
IUPAC Name |
2,4-dimethylpent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDUHHOENCMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480911 | |
Record name | 4-Pentenoic acid, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56639-98-6 | |
Record name | 2,4-Dimethyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56639-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentenoic acid, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpent-4-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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